Methyl 5-chloro-2-methyl-3-nitrobenzoate

Descripción

IUPAC Nomenclature and Systematic Chemical Identification

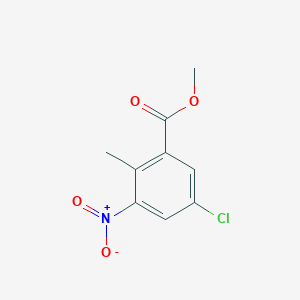

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the primary designation is methyl 5-chloro-2-methyl-3-nitrobenzoate. The Chemical Abstracts Service registry number 294190-17-3 provides unique identification in chemical databases, while alternative nomenclature includes 5-chloro-2-methyl-3-nitrobenzoic acid methyl ester and benzoic acid, 5-chloro-2-methyl-3-nitro-, methyl ester. The compound structure features a benzene ring with four substituents: a methyl ester group at position 1, a methyl group at position 2, a nitro group at position 3, and a chlorine atom at position 5.

The systematic naming reflects the priority of functional groups according to nomenclature rules, where the carboxylate ester takes precedence as the principal functional group. Positional numbering begins from the carbon bearing the ester functionality, establishing the reference point for all other substituents. The electron-withdrawing nature of both the nitro and chloro groups significantly influences the electronic properties of the aromatic system, creating regions of electron deficiency that affect chemical reactivity and spectroscopic behavior.

Alternative nomenclature systems recognize this compound through various chemical databases, including the European Chemicals Agency registry and PubChem identification systems. The molecular descriptor language representations include canonical Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings that provide machine-readable structural information for computational chemistry applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of substituted aromatic esters with multiple electron-withdrawing groups. The benzene ring maintains approximate planarity despite steric interactions between adjacent substituents, particularly between the methyl group at position 2 and the nitro group at position 3. Crystallographic studies of related nitrobenzoate compounds indicate that the ester group typically adopts a coplanar or near-coplanar orientation with respect to the aromatic ring, maximizing conjugation between the carbonyl group and the π-electron system.

The chlorine substituent at position 5 introduces minimal steric hindrance but significantly affects the electronic distribution within the aromatic system. The van der Waals radius of chlorine (approximately 1.75 Å) allows for relatively unhindered rotation of the ester group, while the electronegativity difference creates a permanent dipole moment that influences crystal packing arrangements. Computational modeling studies suggest that the preferred conformation minimizes repulsive interactions between the nitro group and the adjacent methyl substituent through slight rotation of the nitro group out of the aromatic plane.

Crystallographic analysis reveals that compounds of this structural class typically form layered packing arrangements stabilized by intermolecular interactions between electron-deficient aromatic regions and electron-rich oxygen atoms of neighboring molecules. The ester carbonyl oxygen often participates in weak hydrogen bonding interactions with aromatic hydrogen atoms, contributing to overall crystal stability. Temperature-dependent structural studies indicate that thermal motion primarily affects the orientation of the methyl ester group rather than the more rigid aromatic core structure.

Vibrational Spectroscopy and Functional Group Assignments

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that enable identification of specific functional groups and their electronic environments. The ester carbonyl stretch appears as a strong absorption band at approximately 1700 cm⁻¹, reflecting the electron-withdrawing influence of the aromatic ring and adjacent substituents. This frequency represents a slight shift from typical aliphatic esters due to conjugation with the aromatic π-system and the cumulative inductive effects of the chloro and nitro substituents.

The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively. These frequencies demonstrate the expected pattern for aromatic nitro compounds, where electron-withdrawing substituents on the ring system cause slight upward shifts in vibrational frequencies compared to simple nitrobenzene derivatives. The intensity of these bands remains consistently strong, reflecting the significant change in dipole moment associated with nitro group vibrations.

Aromatic carbon-hydrogen stretching vibrations appear in the region between 3000-3100 cm⁻¹, while the methyl groups exhibit characteristic stretching patterns around 2950-2850 cm⁻¹. The carbon-chlorine stretching vibration manifests as a medium-intensity band near 750-650 cm⁻¹, consistent with aromatic chloro compounds. Raman spectroscopic analysis complements infrared data by providing enhanced sensitivity to symmetric vibrations and aromatic ring breathing modes, particularly useful for confirming the substitution pattern on the benzene ring.

| Functional Group | Infrared Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Ester Carbonyl | ~1700 | Strong | C=O Stretch |

| Nitro Asymmetric | ~1520 | Strong | NO₂ Stretch |

| Nitro Symmetric | ~1350 | Medium | NO₂ Stretch |

| Aromatic C-H | 3000-3100 | Medium | C-H Stretch |

| Aliphatic C-H | 2850-2950 | Medium | C-H Stretch |

| Carbon-Chlorine | 650-750 | Medium | C-Cl Stretch |

Nuclear Magnetic Resonance Spectral Interpretation

Proton nuclear magnetic resonance spectroscopy of this compound provides detailed information about the electronic environment and spatial relationships of hydrogen atoms within the molecule. The aromatic region typically displays two distinct signals corresponding to the hydrogen atoms at positions 4 and 6 of the benzene ring, appearing as singlets due to the absence of adjacent hydrogen atoms. The chemical shifts of these aromatic protons reflect the combined electronic effects of all substituents, with values typically ranging between 7.5-8.5 parts per million downfield from tetramethylsilane reference.

The methyl ester group produces a characteristic singlet at approximately 3.9 parts per million, representing the three hydrogen atoms of the methoxy group. This chemical shift reflects the deshielding effect of the adjacent oxygen atom and the electron-withdrawing influence of the carbonyl group. The integration ratio of this signal relative to aromatic protons provides confirmation of the expected stoichiometry and can serve as an internal standard for quantitative analysis.

The methyl substituent at position 2 of the benzene ring appears as a singlet near 2.5 parts per million, positioned downfield from typical aliphatic methyl groups due to the deshielding effect of the aromatic ring system. The exact chemical shift depends on the combined influence of the adjacent nitro group and the aromatic ring current, creating a distinctive fingerprint for this specific substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the chemical shifts of carbon atoms in different electronic environments. The carbonyl carbon of the ester group typically resonates around 165 parts per million, while aromatic carbons appear in the range of 120-150 parts per million depending on their substitution pattern and electronic environment. The methyl carbons of both the ester and aromatic substituent exhibit characteristic chemical shifts that enable unambiguous assignment of the molecular structure.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-4 | 7.8-8.2 | Singlet | 1H |

| Aromatic H-6 | 7.5-7.9 | Singlet | 1H |

| Methyl Ester | 3.8-4.0 | Singlet | 3H |

| Aromatic Methyl | 2.4-2.6 | Singlet | 3H |

Mass Spectrometric Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 229/231, exhibiting the expected isotope pattern for compounds containing one chlorine atom, where the M+2 peak intensity represents approximately one-third of the molecular ion intensity due to the natural abundance of chlorine-37 isotope.

Primary fragmentation pathways involve loss of the methoxy group (mass 31) from the molecular ion, producing a base peak or significant fragment at mass-to-charge ratio 198/200. This fragmentation reflects the relatively weak bond between the carbonyl carbon and the methoxy oxygen, facilitated by the electron-withdrawing effects of the aromatic substituents. Secondary fragmentation may involve loss of the nitro group (mass 46) or formation of substituted benzyl cations through various rearrangement processes.

The presence of multiple electron-withdrawing groups stabilizes certain fragment ions while destabilizing others, creating characteristic patterns that enable structural identification. Loss of carbon monoxide (mass 28) from ester-containing fragments represents another common fragmentation pathway, particularly under electron impact ionization conditions. The relative intensities of fragment ions provide information about the stability of different structural units and can serve as fingerprints for compound identification.

High-resolution mass spectrometry enables determination of exact molecular formulas for both molecular and fragment ions, confirming the elemental composition and ruling out isobaric interferences. Tandem mass spectrometry experiments can provide additional structural confirmation through controlled fragmentation of selected precursor ions, enabling detailed analysis of fragmentation mechanisms and structural relationships.

| Ion Type | Mass-to-Charge Ratio | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular Ion [M]⁺ | 229/231 | 15-25% | Complete Molecule |

| [M-OMe]⁺ | 198/200 | 80-100% | Loss of Methoxy |

| [M-NO₂]⁺ | 183/185 | 10-20% | Loss of Nitro Group |

| [M-CO₂Me]⁺ | 170/172 | 5-15% | Loss of Ester Group |

Propiedades

IUPAC Name |

methyl 5-chloro-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMJGHLCWGZMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694573 | |

| Record name | Methyl 5-chloro-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294190-17-3 | |

| Record name | Methyl 5-chloro-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material: m-Toluic Acid (3-methylbenzoic acid)

A common and commercially available starting material is m-toluic acid, which contains a methyl group meta to the carboxyl group. This substrate is ideal for selective nitration and subsequent chlorination.

Step 1: Nitration to Form 5-chloro-2-methyl-3-nitrobenzoic Acid (or its precursor)

- Reagents: Concentrated nitric acid (HNO₃) with mass concentration 60-75%, typically around 63.5-70%.

- Conditions: Temperature maintained between 0 to 20 °C (preferably 0 to 10 °C) to control regioselectivity and minimize side reactions.

- Procedure: m-Toluic acid is added gradually to nitric acid under stirring. The volume ratio of m-toluic acid to nitric acid is approximately 1 g : 3-5 mL, optimally 1 g : 4 mL.

- Outcome: Formation of 2-nitro-3-methylbenzoic acid (nitration at position 3 relative to methyl group).

Step 2: Chlorination to Introduce the Chloro Substituent at Position 5

- Reagents: Chlorination reagent (e.g., chlorine gas or other chlorinating agents), benzoyl peroxide as radical initiator (1-2% by mass relative to substrate).

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide, N,N-dimethylacetamide, sulfolane, or dimethyl sulfoxide.

- Conditions: Temperature controlled between 90-110 °C for 1-2 hours.

- Procedure: The amino or nitro-substituted methylbenzoic acid is reacted with the chlorination reagent in the presence of benzoyl peroxide and solvent under stirring.

- Outcome: Formation of 5-chloro-2-methyl-3-nitrobenzoic acid.

Step 3: Esterification to Form Methyl 5-chloro-2-methyl-3-nitrobenzoate

- Reagents: Methanol (as esterifying agent), acid catalyst (e.g., sulfuric acid or hydrochloric acid).

- Conditions: Reflux under acidic conditions to promote ester formation.

- Procedure: The chloronitrobenzoic acid is refluxed with methanol and acid catalyst until esterification is complete.

- Outcome: Formation of the target methyl ester, this compound.

Reaction Parameters and Yields

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | m-Toluic acid + HNO₃ (60-75%) | 0 to 20 | 1-2 | 63-68 | Controlled addition, stirring essential |

| Chlorination | Chlorination reagent + benzoyl peroxide (1-2%) | 90 to 110 | 1-2 | High | Use of polar aprotic solvents improves yield |

| Esterification | Methanol + acid catalyst (H₂SO₄ or HCl) | Reflux (~65-70) | 4-6 | High | Standard Fischer esterification |

Note: The nitration and chlorination steps are critical for regioselectivity and purity. The overall yield for the sequence can reach approximately 60-70% under optimized conditions.

Mechanistic Considerations

- Nitration: The methyl group is an ortho/para-directing activator, but the carboxyl group is meta-directing and deactivating. The nitration mainly occurs ortho to the methyl group (position 3), consistent with observed regioselectivity.

- Chlorination: Radical chlorination facilitated by benzoyl peroxide proceeds selectively at position 5, which is activated due to the directing effects of existing substituents.

- Esterification: Acid-catalyzed nucleophilic attack of methanol on the carboxylic acid carbonyl forms the methyl ester.

Summary Table of Preparation Method

| Stage | Reactants | Key Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | m-Toluic acid + HNO₃ | 60-75% HNO₃, 0-20 °C, 1-2 h | 2-nitro-3-methylbenzoic acid | 63-68 | Controlled addition |

| Chlorination | 2-nitro-3-methylbenzoic acid | Chlorination reagent, benzoyl peroxide, 90-110 °C, 1-2 h | 5-chloro-2-methyl-3-nitrobenzoic acid | High | Use of polar aprotic solvent |

| Esterification | 5-chloro-2-methyl-3-nitrobenzoic acid + MeOH | Acid catalyst, reflux, 4-6 h | This compound | High | Fischer esterification |

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: The nitro group in methyl 5-chloro-2-methyl-3-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols to form corresponding substituted products.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.

Substitution: Amines, thiols, sodium hydroxide.

Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.

Major Products Formed:

Reduction: Methyl 5-chloro-2-methyl-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 5-chloro-2-methyl-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Methyl 5-chloro-2-methyl-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate to investigate the activity of esterases and other related enzymes.

Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial or anticancer properties.

Industry: It is used in the production of dyes, pigments, and other fine chemicals. Its derivatives may also be used in the development of agrochemicals.

Mecanismo De Acción

The mechanism of action of methyl 5-chloro-2-methyl-3-nitrobenzoate depends on the specific application and the chemical transformations it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Methyl 2-chloro-5-nitrobenzoate (C₈H₆ClNO₄)

- Substituents : Chlorine (position 2), nitro (position 5).

- Key Differences : The absence of a methyl group and differing substituent positions reduce steric hindrance compared to the target compound. This alters reactivity in nucleophilic aromatic substitution reactions .

- Molecular Weight : 215.59 g/mol .

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (C₈H₆ClNO₅)

- Substituents : Hydroxyl (position 2), nitro (position 3), chlorine (position 5).

- Key Differences : The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and solubility in protic solvents. The similarity score to the target compound is 0.89 .

Methyl 3-amino-5-chloro-2-methylbenzoate

Functional Group Analogues

5-Chloro-2-iodobenzoic Acid (C₇H₄ClIO₂)

- Substituents : Iodo (position 2), chlorine (position 5), carboxylic acid (position 1).

- Key Differences : The carboxylic acid group increases acidity (pKa ~2.5) compared to the ester derivative (pKa ~8–10). This impacts solubility and reactivity in basic conditions .

Methyl 5-chloro-3-formamido-2-nitrobenzoate (C₉H₇ClN₂O₅)

- Substituents : Formamido (position 3), nitro (position 2), chlorine (position 5).

Physicochemical and Spectral Comparisons

Table 1: Comparative Properties of Selected Analogues

Key Observations :

- Steric Effects : The methyl group at position 2 in the target compound reduces rotational freedom, influencing crystal packing and melting point .

- Electronic Effects : Nitro groups at position 3 (target) vs. 5 (Methyl 2-chloro-5-nitrobenzoate) alter electron-withdrawing effects, impacting electrophilic substitution patterns .

Actividad Biológica

Methyl 5-chloro-2-methyl-3-nitrobenzoate (CAS No. 294190-17-3) is an organic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 229.62 g/mol. The compound features a nitro group, a chlorine atom, and a methyl group attached to a benzoate structure, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, particularly esterases. It serves as a model substrate to study enzyme-catalyzed hydrolysis reactions, which are crucial in metabolic processes.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activities against certain bacterial strains. This potential is often linked to the presence of the nitro group, which has been associated with antimicrobial effects in other compounds .

- Anticancer Activity : Research indicates that nitro-containing compounds can inhibit cancer cell proliferation. The mechanism may involve interference with microtubule assembly or induction of apoptosis in cancer cells .

Anticancer Activity

A study explored the anticancer properties of various nitro-containing compounds, including derivatives of this compound. The findings revealed that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM . The study highlighted that these compounds could induce apoptosis and arrest the cell cycle in the G2/M phase, confirming their potential as anticancer agents.

Enzyme Studies

In another investigation focusing on enzyme kinetics, this compound was utilized to study the activity of esterases. The compound's hydrolysis was monitored under various conditions, providing insight into its interaction with biological catalysts and its potential applications in drug development.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group, chlorine atom | Antimicrobial, anticancer |

| Methyl 5-bromo-2-methyl-3-nitrobenzoate | Similar structure with bromine instead of chlorine | Potentially similar activities |

| Methyl 4-chloro-3-nitrobenzoate | Different substitution pattern | Varies; specific activities not well documented |

Q & A

Q. What are the standard synthetic routes for Methyl 5-chloro-2-methyl-3-nitrobenzoate, and how do reaction conditions influence yield?

The compound is synthesized via nitro-reduction or functional group interconversion. For example, reduction of the nitro group can be achieved using stannous chloride dihydrate in ethyl acetate under reflux (85°C, 3 hours), yielding 93% after purification via Celite filtration and solvent extraction . Alternatively, catalytic hydrogenation or Fe/NH4Cl in ethanol/water (80°C, 1 hour) achieves 86% yield, but requires careful pH control to avoid over-reduction . Key variables include temperature, catalyst loading, and solvent polarity. LCMS and TLC are critical for monitoring reaction progress.

Q. What purification methods are effective for isolating this compound?

Post-synthesis, liquid-liquid extraction (e.g., EtOAc/water) followed by drying with Na2SO4 and vacuum concentration is standard . Column chromatography (silica gel, hexane/EtOAc gradient) resolves impurities from structurally similar byproducts like methyl 3-amino derivatives. Recrystallization from ethanol or methanol improves purity, but solvent selection must account for the compound’s moderate solubility in polar aprotic solvents.

Q. What safety protocols are essential when handling this compound?

Due to its nitro and ester groups, use nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent inhalation or skin contact . In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap . Store away from reducing agents to prevent exothermic decomposition.

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be diagnosed and mitigated?

Competing pathways (e.g., over-reduction of nitro to amine or ester hydrolysis) arise from improper stoichiometry or harsh conditions. For Fe/NH4Cl reductions, maintaining a pH >7 during workup prevents acid-catalyzed ester cleavage . Kinetic studies (e.g., in situ IR or LCMS) identify intermediates like nitroso or hydroxylamine derivatives. Adjusting catalyst type (e.g., switching from SnCl2 to Pd/C) can suppress side reactions.

Q. What analytical techniques resolve structural ambiguities in derivatives or degradation products?

- X-ray crystallography : ORTEP-3 software aids in determining crystal packing and confirming substituent positions via anisotropic displacement parameters .

- NMR : 1H/13C NMR distinguishes regioisomers (e.g., nitro at C3 vs. C5) through aromatic coupling patterns and NOE effects.

- HRMS : Accurately identifies byproducts like dechlorinated or demethylated analogs, which are common under high-temperature conditions.

Q. How do electronic effects of substituents influence reactivity in downstream applications?

The electron-withdrawing nitro and chloro groups meta to the ester enhance electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Computational DFT studies (e.g., Mulliken charge analysis) predict reactive sites, while Hammett plots quantify substituent effects on reaction rates. Compare with analogs like methyl 5-fluoro-2-methoxy-3-nitrobenzoate to assess electronic contributions .

Q. What strategies optimize scalability without compromising purity?

- Solvent selection : Replace ethyl acetate with toluene for easier recycling in large-scale reductions .

- Catalyst recycling : Immobilize Fe on mesoporous silica to reduce waste.

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction endpoints and minimize over-processing.

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies in NMR shifts may arise from solvent polarity or impurities. For example, residual DMSO-d6 can deshield aromatic protons. Validate spectra against pure standards (e.g., methyl 2-chloro-4-nitrobenzoate ) and cross-check with computational predictions (GIAO method). If LCMS shows a single peak but NMR suggests impurities, repeat analysis in CDCl3 or with cryogenic probes to enhance resolution.

Q. Why might reported yields vary between literature methods?

Variations stem from differences in reagent quality (e.g., anhydrous SnCl2 vs. hydrated), stirring efficiency in heterogeneous systems (e.g., Fe powder in ethanol/water), or workup losses during extraction. Reproduce methods with strict anhydrous conditions or premix solvents to ensure homogeneity.

Experimental Design Considerations

Q. How to design a stability study for this compound under varying storage conditions?

- Variables : Temperature (4°C vs. 25°C), humidity (controlled vs. ambient), and light exposure.

- Analytics : Track degradation via HPLC purity checks and identify products via HRMS.

- Kinetics : Use Arrhenius plots to predict shelf life. Nitro groups are prone to photodegradation, so amber vials are essential for long-term storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.